molecular formula C12H22N2O5 B1457361 (1-Piperidin-4-ylpyrrolidin-2-yl)methanol oxalate CAS No. 1448133-41-2

(1-Piperidin-4-ylpyrrolidin-2-yl)methanol oxalate

Cat. No.: B1457361
CAS No.: 1448133-41-2
M. Wt: 274.31 g/mol
InChI Key: FYLCEFRBIJHSRO-UHFFFAOYSA-N
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Description

(1-Piperidin-4-ylpyrrolidin-2-yl)methanol oxalate is a chemical compound that features a piperidine and pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyrrolidine moieties makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Piperidin-4-ylpyrrolidin-2-yl)methanol oxalate typically involves the reaction of piperidine and pyrrolidine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1-Piperidin-4-ylpyrrolidin-2-yl)methanol oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents such as hydrogen gas in the presence of a metal catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(1-Piperidin-4-ylpyrrolidin-2-yl)methanol oxalate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

    Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (1-Piperidin-4-ylpyrrolidin-2-yl)methanol oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine structures, such as piperidinones and spiropiperidines.

    Pyrrolidine derivatives: Compounds with pyrrolidine rings, such as pyrrolidinones and substituted pyrrolidines.

Uniqueness

(1-Piperidin-4-ylpyrrolidin-2-yl)methanol oxalate is unique due to its combination of piperidine and pyrrolidine moieties, which provides a versatile scaffold for the synthesis of diverse molecules. This dual-ring structure enhances its potential for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

oxalic acid;(1-piperidin-4-ylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.C2H2O4/c13-8-10-2-1-7-12(10)9-3-5-11-6-4-9;3-1(4)2(5)6/h9-11,13H,1-8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLCEFRBIJHSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCNCC2)CO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Piperidin-4-ylpyrrolidin-2-yl)methanol oxalate
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(1-Piperidin-4-ylpyrrolidin-2-yl)methanol oxalate

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